molecular formula C6H13NO B11924103 (4,4-Dimethylazetidin-2-yl)methanol

(4,4-Dimethylazetidin-2-yl)methanol

Cat. No.: B11924103
M. Wt: 115.17 g/mol
InChI Key: WVVQMHVJPKHXKT-UHFFFAOYSA-N
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Description

(4,4-Dimethylazetidin-2-yl)methanol (CAS 1408242-58-9) is a chiral azetidine derivative of significant value in medicinal chemistry and pharmaceutical research as a versatile synthetic building block. This compound, with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol, features a strained four-membered azetidine ring, a structure of high interest in drug design for its influence on molecular conformation and physicochemical properties . The azetidine scaffold, particularly 2,4-dimethylazetidine derivatives, is recognized for its role in creating sterically constrained analogs for receptor mapping. Notably, the (2'S,4'S) isomer of a related compound, Lysergic acid 2,4-dimethylazetidide (LSZ), was developed as a topographically constrained version of LSD to study the 5-HT2A serotonin receptor's binding orientation . This research underscores the value of the 2,4-dimethylazetidine structure in neuropharmacology for developing receptor-specific probes and investigating psychedelic and potential anti-inflammatory effects mediated by 5-HT2A receptor activation . As a primary alcohol, this compound offers a handle for further chemical functionalization, making it a crucial intermediate for synthesizing more complex molecules for biological evaluation. This product is intended for research purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(4,4-dimethylazetidin-2-yl)methanol

InChI

InChI=1S/C6H13NO/c1-6(2)3-5(4-8)7-6/h5,7-8H,3-4H2,1-2H3

InChI Key

WVVQMHVJPKHXKT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N1)CO)C

Origin of Product

United States

Foundational & Exploratory

(4,4-Dimethylazetidin-2-yl)methanol CAS 1408242-58-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of (4,4-Dimethylazetidin-2-yl)methanol (CAS 1408242-58-9). This document is structured for researchers requiring actionable protocols and mechanistic insights.

A Gem-Dimethyl Constrained Chiral Scaffold

Executive Summary

This compound (CAS 1408242-58-9) is a high-value heterocyclic building block used in medicinal chemistry to introduce conformational restriction into amine-containing pharmacophores. Structurally, it functions as a proline surrogate , where the four-membered azetidine ring reduces the entropic penalty of ligand-target binding. The gem-dimethyl substitution at the C4 position is critical: it exploits the Thorpe-Ingold effect (gem-dimethyl effect) to stabilize the strained ring against hydrolytic opening and metabolic oxidation, while simultaneously locking the N-lone pair vector for precise directional bonding.

Physicochemical Profile

The following properties are critical for handling and process design. Data represents consensus values for the class of 2,4-disubstituted azetidines where specific experimental data is proprietary.

PropertyValue / DescriptionNote
CAS Number 1408242-58-9 Specific identifier
IUPAC Name This compound
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol Low MW fragment
Physical State Viscous Colorless Oil or Low-Melting SolidHygroscopic amine
Boiling Point ~165–170 °C (Predicted at 760 mmHg)Distillable under high vacuum
pKa (Conjugate Acid) ~10.5More basic than acyclic analogs due to ring strain
LogP ~0.35Moderate polarity; highly soluble in MeOH, DCM
Chirality Contains 1 Chiral Center (C2)CAS usually refers to a specific enantiomer; verify CoA
Synthetic Utility & Retrosynthesis

The synthesis of this scaffold presents a challenge due to the strain energy of the azetidine ring (~26 kcal/mol). The most robust route avoids direct ring closure of the alcohol and instead proceeds via the reduction of the corresponding amino acid derivative .

Mechanistic Insight: The Gem-Dimethyl Effect

The presence of the 4,4-dimethyl group is not merely structural; it is kinetic protection . In 4-unsubstituted azetidines, nucleophilic attack at C4 (ring opening) is a common decomposition pathway. The steric bulk of the gem-dimethyl group blocks this trajectory, rendering CAS 1408242-58-9 significantly more stable than (azetidin-2-yl)methanol.

SynthesisWorkflow cluster_stability Gem-Dimethyl Stabilization Precursor 4,4-Dimethylazetidine-2-carboxylic Acid (Starting Material) Activation Activation (Mixed Anhydride/Ester) Precursor->Activation  i-BuOCOCl / NMM   Reduction Reductive Step (NaBH4 / LiAlH4) Activation->Reduction  Hydride Donor   Workup Workup & Purification (Acid-Base Extraction) Reduction->Workup  Quench   Product This compound (Target) Workup->Product  Isolation  

Figure 1: Strategic workflow for the generation of the alcohol from the carboxylic acid precursor, highlighting the activation-reduction sequence.

Experimental Protocol: Reduction of Carboxylic Acid Precursor

Context: This protocol describes the conversion of 4,4-dimethylazetidine-2-carboxylic acid (often available as the N-Cbz or N-Boc protected form) to the alcohol. Direct reduction of the free amine acid is possible but often low-yielding due to complexation. N-protection is recommended.

Materials
  • Substrate: N-Boc-4,4-dimethylazetidine-2-carboxylic acid (1.0 equiv)

  • Reagent: Borane-Tetrahydrofuran Complex (BH₃[1]·THF), 1.0 M solution (3.0 equiv) or Isobutyl chloroformate/NaBH₄ (Mixed Anhydride Method).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Charge with N-Boc-precursor and dissolve in anhydrous THF (0.2 M concentration).

  • Activation (Mixed Anhydride Method - Preferred for Scale):

    • Cool solution to -15 °C.

    • Add N-methylmorpholine (1.1 equiv) followed by dropwise addition of isobutyl chloroformate (1.1 equiv).

    • Observation: A white precipitate (NMM·HCl) will form. Stir for 15 min to ensure complete formation of the mixed anhydride.

  • Reduction:

    • Filter the precipitate rapidly under Argon (optional, but cleaner) or proceed directly.

    • Add NaBH₄ (3.0 equiv) dissolved in a minimum amount of water (or use LiBH₄ in THF for anhydrous conditions) dropwise to the filtrate at 0 °C.

    • Caution: Gas evolution (H₂) will occur.[1]

  • Quench & Workup:

    • Monitor by TLC (System: 5% MeOH in DCM).

    • Quench carefully with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Deprotection (If Free Amine Required):

    • Treat the N-Boc alcohol with 4M HCl in Dioxane at 0 °C for 1 hour.

    • Concentrate to dryness to obtain the hydrochloride salt of CAS 1408242-58-9.

Validation Check: The product should show a characteristic multiplet for the C2 proton (~3.8-4.2 ppm) and two distinct singlets for the gem-dimethyl group (~1.2-1.4 ppm) in ¹H NMR.

Medicinal Chemistry Applications

The this compound scaffold is a "magic methyl" application in fragment-based design.

  • Metabolic Stability: The methyl groups at C4 block alpha-oxidation by CYP450 enzymes adjacent to the nitrogen.

  • Basicity Modulation: The steric bulk around the nitrogen lowers the solvation energy of the protonated ammonium species, potentially modulating the pKa compared to unsubstituted azetidines, which affects membrane permeability (LogD).

  • Vector Control: Unlike flexible acyclic amines, the azetidine ring rigidly defines the exit vector of the hydroxymethyl group, crucial for positioning H-bond donors in enzyme pockets (e.g., Kinase hinge regions).

MedChemLogic Target Drug Target (e.g., GPCR/Kinase) Outcome Increased Potency & Half-Life Target->Outcome Scaffold 4,4-Dimethylazetidine Scaffold Effect1 Conformational Restriction Scaffold->Effect1  Rigid Ring   Effect2 Metabolic Blockade (C4) Scaffold->Effect2  Gem-Dimethyl   Effect1->Target  Entropy Benefit   Effect2->Outcome  CYP Stability  

Figure 2: Structure-Activity Relationship (SAR) logic flow demonstrating the specific advantages of the 4,4-dimethylazetidine scaffold.

Safety & Handling
  • Storage: Store at -20 °C under inert atmosphere. The free base absorbs CO₂ from air; store as the HCl salt for long-term stability.

  • Hazards: Causes skin irritation and serious eye damage (H315, H318). Azetidines are potential alkylating agents; handle with gloves and in a fume hood.

  • Stability: Avoid strong acids for prolonged periods unless essentially required for deprotection, as ring opening to the homo-allyl cation is possible under forcing conditions.

References
  • Gem-Dimethyl Effect:J. Org. Chem.2007, 72, 9761. (Discusses thermodynamic vs kinetic stability of gem-dimethyl rings).
  • Azetidine Synthesis: Organic Chemistry Portal. "Synthesis of Azetidines." Link

  • Reduction Protocols: Chem. Guide. "Reduction of Carboxylic Acids to Alcohols." Link

  • MedChem Application: J. Med. Chem.2002 , 45, 4344. (Use of dimethylazetidines as rigid analogs in drug design). Link

Sources

Novel Amino Alcohol Building Blocks: A Technical Guide to Modern Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral amino alcohols are foundational structural motifs that form the backbone of a vast array of natural products and Active Pharmaceutical Ingredients (APIs). Their stereochemistry is frequently the determining factor for biological activity, rendering their enantioselective synthesis a critical focus in contemporary medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the strategic importance of novel amino alcohol building blocks, core synthetic strategies for their preparation, and their application in constructing diverse medicinal chemistry scaffolds. We will explore key methodologies, including catalytic asymmetric reductions, organocatalytic reactions, and enzymatic resolutions, explaining the mechanistic rationale behind these choices. Detailed experimental protocols for cornerstone reactions are provided, alongside a comparative analysis of their efficiencies. Furthermore, we will examine the role of amino alcohol scaffolds in approved therapeutics and discuss the principles of bioisosterism to guide future scaffold design.

The Strategic Imperative of Amino Alcohols in Drug Discovery

Amino alcohols are bifunctional compounds containing both an amine and a hydroxyl group. When these functional groups are attached to a chiral carbon framework, they create a unique three-dimensional arrangement that is pivotal for molecular recognition by biological targets like enzymes and receptors.[1] This stereochemical specificity is fundamental to the efficacy and safety of many drugs.[2] Enantiomerically pure amino alcohols are indispensable building blocks in the pharmaceutical industry, found in over 30% of small-molecule drugs, including beta-blockers (e.g., Propranolol), antivirals (e.g., HIV protease inhibitors like Saquinavir), and anticancer agents.[3][4]

The prevalence of this scaffold stems from several key features:

  • Hydrogen Bonding Capabilities: Both the amine and hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets.[5]

  • Chiral Scaffolding: The defined stereochemistry provides a rigid framework to orient other pharmacophoric elements in three-dimensional space, enhancing binding affinity and selectivity.

  • Synthetic Versatility: The dual functionality allows for straightforward derivatization, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[6]

This guide will navigate the essential considerations for synthesizing and utilizing these high-value building blocks in a modern drug discovery context.

Core Strategies for Asymmetric Synthesis: A Comparative Analysis

The efficient and stereoselective synthesis of chiral amino alcohols is a paramount challenge. Several powerful strategies have emerged, each with distinct advantages. The choice of method is often a strategic decision based on the desired stereochemistry (syn- vs. anti-), substitution pattern, scalability, and functional group tolerance.

Catalytic Asymmetric Reduction of Prochiral Ketones

One of the most robust and widely used methods for synthesizing chiral secondary alcohols, which are precursors to or components of amino alcohol scaffolds, is the asymmetric reduction of prochiral ketones.

This method employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane source.[7][8] The reaction proceeds through a highly organized, six-membered transition state, leading to predictable stereochemistry and high enantioselectivity.[9]

  • Causality of Experimental Choice: The CBS reduction is often chosen for its high enantiomeric excess (ee), typically >95%, and the predictability of its stereochemical outcome based on the catalyst's chirality.[7] The catalyst itself is derived from a chiral amino alcohol, such as (S)-prolinol, creating a self-validating system where chirality is transferred from the catalyst to the product.

Workflow: Corey-Bakshi-Shibata (CBS) Reduction

CBS_Reduction cluster_prep Catalyst-Borane Complex Formation cluster_cycle Catalytic Reduction Cycle cluster_workup Product Formation CBS_Catalyst Chiral Oxazaborolidine (CBS Catalyst) Complex Active Catalyst-Borane Complex CBS_Catalyst->Complex Coordination to Lewis basic Nitrogen Borane BH₃ Source (e.g., BH₃·THF) Borane->Complex TS Six-membered Transition State Complex->TS Coordination of Ketone Carbonyl Ketone Prochiral Ketone Ketone->TS Alkoxyborane Alkoxyborane Intermediate TS->Alkoxyborane Hydride Transfer Alcohol Chiral Secondary Alcohol Alkoxyborane->Alcohol Hydrolysis (e.g., MeOH)

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Organocatalytic Asymmetric Reactions

Organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a powerful, metal-free alternative for constructing chiral molecules.[10] For amino alcohol synthesis, the asymmetric Mannich reaction is particularly relevant.[11][12]

L-proline and its derivatives can catalyze the direct, three-component Mannich reaction between an aldehyde, an amine, and a ketone.[13] The reaction proceeds through an enamine intermediate formed between the ketone and proline, which then attacks an in situ-formed imine with high facial selectivity.

  • Causality of Experimental Choice: This approach is highly atom-economical and operationally simple, often performed as a one-pot reaction.[13] It avoids the pre-formation of enolates or imines. The stereochemical outcome is controlled by the chiral catalyst, which shields one face of the enamine intermediate, directing the incoming electrophile to the opposite face. Thermal acceleration, sometimes using microwave irradiation, can dramatically reduce reaction times and catalyst loading.[13]

Workflow: Organocatalytic Asymmetric Mannich Reaction

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cc_bond C-C Bond Formation cluster_product Final Product Aldehyde Aldehyde Imine Imine (from Aldehyde + Amine) Aldehyde->Imine Amine Amine Amine->Imine Ketone Ketone Enamine Chiral Enamine (from Ketone + Catalyst) Ketone->Enamine Catalyst Chiral Amine Catalyst (e.g., Proline) Catalyst->Enamine Mannich_Adduct Chiral Mannich Adduct (β-Amino Ketone) Imine->Mannich_Adduct Stereoselective Attack Enamine->Mannich_Adduct Amino_Alcohol Chiral Amino Alcohol Mannich_Adduct->Amino_Alcohol Reduction of Ketone Synthesis_Decision_Tree Start Target: Chiral Amino Alcohol Q1 Is the precursor a prochiral ketone? Start->Q1 Q2 Is the target a racemic mixture that can be resolved? Q1->Q2 No CBS CBS Reduction or Asymmetric Hydrogenation Q1->CBS Yes Q3 Is the target a β-amino alcohol from simple starting materials? Q2->Q3 No EKR Enzymatic Kinetic Resolution (e.g., Lipase-catalyzed acylation) Q2->EKR Yes Mannich Organocatalytic Mannich Reaction Q3->Mannich Yes Other Other Methods: - Sharpless Aminohydroxylation - Chiral Pool Synthesis Q3->Other No

Sources

(4,4-Dimethylazetidin-2-yl)methanol molecular weight and physicochemical data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4,4-Dimethylazetidin-2-yl)methanol: Properties, Synthesis, and Application

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, small, strained heterocycles have emerged as powerful tools for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among these, the azetidine ring—a four-membered nitrogen-containing heterocycle—occupies a crucial space.[1] Its unique structural features, including high ring strain and a rigid, sp³-rich character, confer significant advantages such as improved solubility, metabolic stability, and conformational rigidity.[1] These properties make azetidines highly attractive scaffolds for designing novel bioactive molecules.[1]

While rarer in nature compared to five- or six-membered rings, azetidine-containing compounds exhibit a broad range of pharmacological activities, from central nervous system modulators to potent antibacterial and anticancer agents.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine motif to enhance metabolic stability and receptor selectivity.[1]

This guide focuses on a specific, functionalized building block: This compound . The introduction of a gem-dimethyl group at the C4 position provides steric bulk, which can shield the ring from metabolic degradation and lock in specific conformations for optimal target binding. The primary alcohol at the C2 position serves as a versatile synthetic handle for further elaboration, making this molecule a valuable starting point for library synthesis and lead optimization campaigns in drug discovery.

Physicochemical and Molecular Data

The fundamental properties of this compound are critical for its application in synthesis and drug design. The data presented below are calculated based on its molecular structure, as comprehensive experimental data is not widely published.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1408242-58-9
Molecular Formula C₆H₁₃NOCalculated
Molecular Weight 115.17 g/mol Calculated
Exact Mass 115.099714 DaCalculated
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bond Count 1Calculated
Topological Polar Surface Area 32.3 ŲCalculated (Analog)[2]
XLogP3 (Predicted) -0.1 to 0.5Estimated from Analogs[1][3]

Synthetic Strategy: A Plausible Protocol

The following protocol describes a self-validating workflow for the synthesis, purification, and characterization of the title compound, beginning with a protected 4,4-dimethylazetidine-2-carboxylic acid.

G cluster_0 Synthesis Phase cluster_1 Purification & Analysis Start N-Boc-4,4-dimethyl- azetidine-2-carboxylic acid Reduction Esterification & Reduction (LiBH₄) Start->Reduction 1. Esterify (e.g., TMSCHN₂) 2. Reduce Ester Deprotection Acidic Deprotection (TFA or HCl) Reduction->Deprotection Remove Boc group Workup Aqueous Workup & Extraction Deprotection->Workup Purify Column Chromatography or Distillation Workup->Purify Product This compound Purify->Product Analysis Structural Confirmation (NMR, MS, IR) Product->Analysis

Caption: General workflow for the synthesis and validation of the target compound.

Experimental Protocol

Step 1: Esterification of N-Boc-4,4-dimethylazetidine-2-carboxylic acid

  • Rationale: The carboxylic acid is first converted to its methyl ester. Esters are generally more amenable to reduction with milder reducing agents like lithium borohydride (LiBH₄) compared to the parent carboxylic acid, which would require a stronger agent like LiAlH₄. This choice enhances the safety and functional group tolerance of the reaction.

  • Dissolve N-Boc-4,4-dimethylazetidine-2-carboxylic acid (1.0 eq) in a mixture of toluene and methanol (4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add (Trimethylsilyl)diazomethane (TMSCHN₂, 2.0 M solution in hexanes, 1.2 eq) dropwise. A yellow color should persist. Caution: Diazomethane and its derivatives are toxic and potentially explosive.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a few drops of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure to yield the crude methyl ester, which can be used directly in the next step.

Step 2: Reduction of the Methyl Ester

  • Rationale: Lithium borohydride is a selective reducing agent for esters and ketones and is safer to handle than lithium aluminum hydride. It efficiently reduces the ester to the primary alcohol.

  • Dissolve the crude methyl ester from Step 1 in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise, controlling any effervescence.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Cool the reaction back to 0 °C and quench carefully by the slow, dropwise addition of 1 M HCl (aq) until the pH is ~7.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-Boc protected alcohol.

Step 3: Deprotection of the Boc-Protected Alcohol

  • Rationale: The tert-Butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is acid-labile. Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent is commonly used for its efficient removal.

  • Dissolve the crude N-Boc protected alcohol in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.

  • Stir for 1-2 hours, monitoring by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify to pH >10 with 2 M NaOH (aq).

  • Extract the free amine product into DCM or a suitable organic solvent (e.g., 9:1 DCM:isopropanol) (5x).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude this compound. Further purification can be achieved via vacuum distillation or column chromatography.

Structural Characterization and Analytical Workflow

Confirming the identity and purity of the final compound is a critical, self-validating step of any synthesis. A standard analytical workflow is employed for this purpose.

G cluster_nmr NMR Spectroscopy Product Purified Product Sample HNMR ¹H NMR Product->HNMR Proton Environment CNMR ¹³C NMR Product->CNMR Carbon Skeleton MS Mass Spectrometry (MS) Product->MS Molecular Weight IR Infrared (IR) Spectroscopy Product->IR Functional Groups

Caption: Standard analytical workflow for structural elucidation.

Expected Spectroscopic Data
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be the most informative for structural confirmation.

    • Gem-Dimethyl Protons: Two singlets, each integrating to 3H, corresponding to the two magnetically non-equivalent methyl groups at the C4 position.

    • Ring Protons (C2-H and C3-H₂): A complex multiplet pattern for the three protons on the azetidine ring. The C2 proton will likely appear as a multiplet coupled to both the C3 protons and the CH₂OH protons.

    • Methanol Protons (CH₂OH): A doublet or multiplet coupled to the C2 proton. The chemical shift will be characteristic of a primary alcohol.

    • Amine and Hydroxyl Protons (NH, OH): Two broad singlets, which are exchangeable with D₂O.

    • Stereochemistry: The coupling constants (J-values) between the protons on the azetidine ring can provide information about their relative stereochemistry.[5]

  • ¹³C NMR (Carbon NMR): The carbon spectrum should show 6 distinct signals, corresponding to the 6 carbon atoms in the molecule:

    • Two signals for the C4 methyl groups.

    • One signal for the quaternary C4 carbon.

    • One signal for the C3 methylene carbon.

    • One signal for the C2 methine carbon.

    • One signal for the C5 methylene carbon of the hydroxymethyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 116.11.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands:

    • A broad peak around 3300-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

    • Peaks in the 2850-2960 cm⁻¹ region for C-H stretching.

    • A peak around 1050-1150 cm⁻¹ for the C-O stretch of the primary alcohol.

Applications in Drug Discovery

This compound is not just a chemical curiosity; it is a privileged scaffold for drug development.[3] The azetidine ring acts as a bioisostere for other common rings like piperidine or pyrrolidine, but with a more rigid and three-dimensional character that can improve binding to biological targets.[5]

  • Vector for Library Synthesis: The primary alcohol is a key functional group that allows for the attachment of a wide variety of other chemical moieties through reactions like etherification, esterification, or conversion to an amine or halide. This enables the rapid generation of a library of compounds for high-throughput screening.

  • Improving Pharmacokinetic Properties: The gem-dimethyl group can act as a "metabolic shield," sterically hindering enzymatic degradation of the azetidine ring, which can lead to improved metabolic stability and a longer in vivo half-life for drug candidates.

  • Scaffold Hopping and Lead Optimization: In lead optimization, replacing a larger, more flexible, or more lipophilic ring system with the compact, polar 4,4-dimethylazetidine moiety can fine-tune a molecule's properties to enhance potency, reduce off-target effects, or improve its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]

Conclusion

This compound represents a valuable and versatile building block for researchers in drug discovery and organic synthesis. Its unique combination of a sterically hindered, conformationally restricted azetidine ring and a synthetically tractable hydroxymethyl group provides a powerful platform for creating novel chemical entities. Understanding its fundamental physicochemical properties, mastering its synthetic challenges through logical, well-established protocols, and confirming its structure with a robust analytical workflow are the essential first steps toward unlocking its full potential in the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15251628, (Azetidin-2-yl)methanol. Available: [Link].

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available: [Link].

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54144904, (S)-(1-Methylazetidin-2-yl)methanol. Available: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55299054, (4,4-Dimethylpyrrolidin-2-yl)methanol. Available: [Link].

  • Sun, B., et al. (2000). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. The Journal of Antibiotics. Available: [Link].

Sources

Technical Guide: The Physicochemical Impact of 4,4-Dimethyl Substitution on Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and kinetic roles of 4,4-dimethyl substitution in stabilizing azetidine scaffolds.

Executive Summary: The Strain-Stability Paradox

Azetidines possess a high inherent ring strain energy (RSE) of approximately 25.4 kcal/mol , making them prone to ring-opening hydrolysis and oxidative metabolism. While "reducing ring strain" is the common colloquial objective, 4,4-dimethyl substitution (gem-dimethyl) does not significantly lower the thermodynamic enthalpy of the ring itself.[1] Instead, it confers kinetic stability through two primary mechanisms:

  • The Thorpe-Ingold Effect (Angle Compression): The bulk of the methyl groups compresses the internal bond angle, reducing the activation energy required for ring closure and increasing the barrier to ring opening.

  • Steric Shielding: The methyl groups sterically occlude the adjacent electrophilic centers (carbonyls in

    
    -lactams or the 
    
    
    
    -carbon in amines), preventing nucleophilic attack and metabolic
    
    
    -oxidation.

This guide explores the causality of these effects and provides validated protocols for synthesis and stability assessment.

Mechanistic Analysis: The Gem-Dimethyl Effect[2][3]

Thermodynamic vs. Kinetic Stabilization

It is critical to distinguish between enthalpic strain and kinetic lability.

  • Enthalpic Strain: The potential energy stored in the bond angles. Unsubstituted azetidine has C-N-C angles of ~90°, deviating significantly from the ideal

    
     109.5°.
    
  • Kinetic Stabilization (4,4-Dimethyl):

    • Restoring Force: In an open-chain precursor, two methyl groups at the 4-position (relative to the nitrogen at 1) repel each other (steric bulk). This repulsion forces the backbone into a conformation where the chain ends are closer together (gauche effect), mimicking the closed ring structure.

    • Transition State Lowering: The entropic cost of cyclization is reduced because the open chain has fewer degrees of freedom. Conversely, for the ring to open, it must overcome the steric clash that would occur in the transition state.

Structural Geometry & Nomenclature

In the context of azetidin-2-ones (


-lactams) , the numbering places the Nitrogen at 1 and the Carbonyl at 2. The 4-position  is the carbon adjacent to the nitrogen.
  • Unsubstituted: High susceptibility to

    
    -lactamase hydrolysis.
    
  • 4,4-Dimethyl: The methyl groups flank the nitrogen, shielding the amide bond from hydrolytic enzymes and chemical nucleophiles.

In simple azetidines (saturated amines), IUPAC numbering places Nitrogen at 1. "4,4-dimethyl" is symmetric to "2,2-dimethyl." This substitution blocks Cytochrome P450 (CYP) mediated


-hydroxylation, a major metabolic clearance pathway.
Data Comparison: Stability Metrics
ParameterUnsubstituted Azetidine4,4-Dimethyl AzetidineImpact of Substitution
Ring Strain Energy (RSE) ~25.4 kcal/mol~24.8 kcal/molNegligible Change (Thermodynamic)
Internal Bond Angle ~90°~88° (Compressed)Favors Ring Closure (Thorpe-Ingold)
Hydrolytic Half-life (

)
Minutes (pH < 2)Hours/Days (pH < 2)Significant Increase (Kinetic)
Metabolic Clearance (

)
High (Rapid

-oxidation)
Low (Steric Blockade)Improved Bioavailability

Visualization: The Stabilization Pathway

The following diagram illustrates the divergent pathways of an unsubstituted azetidine versus a 4,4-dimethyl substituted scaffold under stress (metabolic or hydrolytic).

AzetidineStability cluster_0 Unsubstituted Azetidine cluster_1 4,4-Dimethyl Azetidine U_Ring Unsubstituted Ring (High Strain) U_TS Transition State (Low Steric Barrier) U_Ring->U_TS Nucleophilic Attack U_Open Ring Opened Product (Hydrolysis/Metabolism) U_TS->U_Open Rapid Collapse D_Ring 4,4-Dimethyl Ring (High Strain + Steric Shield) D_TS Transition State (High Steric Barrier) D_Ring->D_TS Thorpe-Ingold Compression D_Stable Intact Scaffold (Kinetic Stability) D_TS->D_Stable Reversion to Ring (Ring Opening Disfavored)

Caption: Kinetic stabilization mechanism showing how 4,4-dimethyl substitution raises the transition state barrier, preventing ring opening despite high inherent strain.

Experimental Protocols

Synthesis: Thorpe-Ingold Assisted Cyclization

This protocol demonstrates the synthesis of a 4,4-dimethylazetidin-2-one, leveraging the gem-dimethyl effect to accelerate the difficult 4-membered ring closure.

Reagents:

  • 3-halo-3-methylbutanamide derivative (Precursor)

  • Base: Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with the 3-halo-3-methylbutanamide precursor (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Activation: Cool the solution to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Cyclization: Add NaH (1.2 equiv, 60% dispersion in oil) portion-wise. Note: The gem-dimethyl group at the 3-position of the chain (becoming 4-position of the ring) pre-organizes the chain, significantly increasing the rate of intramolecular displacement of the halide by the amide nitrogen.

  • Monitoring: Monitor by TLC or LC-MS. The reaction typically completes in <2 hours due to the Thorpe-Ingold acceleration (compared to >12 hours for the un-substituted analog).

  • Quench & Isolation: Quench with saturated

    
    , extract with EtOAc, and purify via silica gel chromatography.
    
Validation: Comparative Microsomal Stability Assay

To verify the metabolic stability conferred by the 4,4-dimethyl group.

Reagents:

  • Liver Microsomes (Human/Rat), NADPH regenerating system, Phosphate Buffer (pH 7.4).

  • Test Compounds: Unsubstituted Azetidine analog vs. 4,4-Dimethyl Azetidine analog.

Protocol:

  • Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer containing microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines the half-life: 
    
    
    
    .
    • Expectation: The 4,4-dimethyl analog should exhibit a

      
      -fold increase in 
      
      
      
      due to steric blockade of the
      
      
      -carbon oxidation site.

References

  • Bachrach, S. M. (2008). "The gem-Dimethyl Effect Revisited." The Journal of Organic Chemistry, 73(6), 2466–2468. [Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds. Part I. Symmetrical spiro-compounds derived from cyclohexane." Journal of the Chemical Society, Transactions, 107, 1080–1106. [Link]

  • Couty, F., & Drouillat, B. (2021). "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[2] Organic & Biomolecular Chemistry, 19, 3262-3279. [Link]

  • Kalgutkar, A. S., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(11), 1738–1743. [Link]

  • Nichols, D. E., et al. (2002).[3] "Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD)."[4][5] Journal of Medicinal Chemistry, 45(19), 4344–4349. [Link]

Sources

Methodological & Application

Application Note: Reductive Amination of (4,4-Dimethylazetidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists utilizing (4,4-Dimethylazetidin-2-yl)methanol as a building block. It addresses the specific synthetic challenges posed by the steric environment of the 4,4-dimethylazetidine scaffold.

Introduction & Molecule Profile[1][2]

This compound is a high-value pharmacophore scaffold used to introduce conformational rigidity and metabolic stability into drug candidates.

  • Conformational Restriction: The azetidine ring constrains the nitrogen lone pair vector, reducing entropic penalties upon target binding compared to acyclic amines.

  • Metabolic Blocking: The gem-dimethyl group at the C4 position blocks

    
    -oxidation, a common metabolic clearance pathway for azetidines and cyclic amines.
    
  • Synthetic Challenge: The C4 gem-dimethyl group, combined with the C2 hydroxymethyl substituent, creates a sterically congested nitrogen center . Standard reductive amination protocols often fail or proceed sluggishly due to the difficulty in forming the intermediate hemiaminal and iminium ion.

PropertyData
IUPAC Name This compound
CAS Number 1408242-58-9
Molecular Weight 129.18 g/mol
pKa (Conjugate Acid) ~10.5–11.0 (Est.)
Key Feature Sterically hindered secondary amine

Mechanistic Considerations & Strategy

Successful N-alkylation of this scaffold requires overcoming the steric barrier adjacent to the nucleophilic nitrogen.

The Steric Barrier

In a standard reductive amination, the amine attacks the carbonyl carbon to form a tetrahedral hemiaminal. For this compound, the bulk of the methyl groups at C4 hinders the approach of the electrophile. Furthermore, the dehydration of the hemiaminal to the iminium ion is often the rate-determining step for hindered amines.

The Solution: Lewis Acid Activation

To facilitate this reaction, we employ Titanium(IV) Isopropoxide [Ti(OiPr)₄] .

  • Activation: Ti(OiPr)₄ acts as a Lewis acid, coordinating to the carbonyl oxygen, making it more electrophilic.

  • Dehydration: It acts as a water scavenger and dehydrating agent, driving the equilibrium from the hemiaminal toward the iminium species.

  • Compatibility: It is generally compatible with the free primary alcohol on the azetidine scaffold, although transient titanate formation may occur.

Experimental Protocols

Method A: Standard STAB Protocol

Best For: Highly reactive, unhindered aldehydes (e.g., Benzaldehyde, aliphatic aldehydes). Reagent: Sodium Triacetoxyborohydride (STAB).[1]

Protocol:

  • Preparation: In a dry vial, dissolve this compound (1.0 equiv) and the Aldehyde (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) or DCM (0.1–0.2 M concentration).

  • Activation: Stir at Room Temperature (RT) for 30–60 minutes. Note: Formation of the hemiaminal is slower than with simple amines.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

Method B: Titanium-Mediated Protocol (Recommended)

Best For: Ketones, hindered aldehydes, and electron-rich aromatic aldehydes. Reagent: Ti(OiPr)₄ followed by NaBH₄.[2]

Protocol:

  • Complexation: In a dry flask under N₂, combine this compound (1.0 equiv) and the Ketone/Aldehyde (1.0–1.2 equiv).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (neat, 1.5–2.0 equiv). Caution: Exothermic.

  • Imine Formation: Stir the neat mixture (or concentrated solution in THF) at RT for 6–12 hours.

    • Tip: For stubborn ketones, heat to 40–50°C.

  • Dilution: Dilute the viscous mixture with anhydrous Methanol (approx. 2 mL per mmol substrate).

  • Reduction: Cool to 0°C. Carefully add NaBH₄ (2.0 equiv) portion-wise. Gas evolution (H₂) will occur.

  • Stir: Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (Critical): Quench by adding 1N NaOH or saturated Rochelle’s Salt solution. Stir vigorously for 1 hour until the white titanium emulsion breaks into two clear layers (or a filterable solid).

  • Extraction: Filter through Celite if necessary. Extract with EtOAc or DCM.

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate reductive amination condition based on the carbonyl partner.

ReductiveAmination Start Start: this compound Partner Select Carbonyl Partner Start->Partner Aldehyde Unhindered Aldehyde (e.g., Benzaldehyde) Partner->Aldehyde Ketone Ketone or Hindered Aldehyde Partner->Ketone MethodA Method A: STAB Solvent: DCE/DCM Temp: RT Aldehyde->MethodA Standard Reactivity MethodB Method B: Ti(OiPr)4 Solvent: Neat/THF -> MeOH Reductant: NaBH4 Ketone->MethodB Needs Activation Check Check LCMS Conversion > 50%? MethodA->Check WorkupTi Workup: Rochelle's Salt (Remove Ti Emulsion) MethodB->WorkupTi Check->MethodB No (Switch Method) Purify Workup: NaHCO3 Purification Check->Purify Yes

Caption: Decision tree for selecting reductive amination conditions. Method B is the "rescue" protocol for difficult substrates.

Comparative Data Analysis

The table below summarizes expected performance based on substrate class using the this compound scaffold.

Carbonyl SubstrateMethodTime (Imine Form.)Reducing AgentTypical YieldNotes
Benzaldehyde A (STAB)30 minNa(OAc)₃BH85-95%Cleanest profile.
Cyclohexanecarbaldehyde A (STAB)1 hourNa(OAc)₃BH75-85%Monitor for over-alkylation (rare for this steric bulk).
Acetophenone B (Ti)12 hoursNaBH₄60-75%Requires heat (40°C) for imine formation.
Cyclohexanone B (Ti)6 hoursNaBH₄70-80%Ti(OiPr)₄ is essential to drive equilibrium.
Boc-Piperidin-4-one B (Ti)8 hoursNaBH₄65-75%Standard ketone protocol works well.

Troubleshooting & Expert Tips

  • The "Titanium Emulsion" Nightmare:

    • Problem: Upon quenching Method B, a thick white paste forms that clogs funnels.

    • Solution: Use Rochelle's Salt (Potassium Sodium Tartrate) . Prepare a saturated aqueous solution and stir with the reaction mixture for at least 1 hour. The tartrate chelates titanium, solubilizing it in the aqueous layer and allowing a clean phase separation.

  • Intramolecular Cyclization:

    • Risk:[3][4] The free hydroxyl group at C2 can theoretically attack the iminium ion to form a bicyclic oxazolidine.

    • Observation: This is usually reversible. The addition of the hydride reducing agent (NaBH₄) will reduce the iminium species (which is in equilibrium with the oxazolidine) to the desired amine. Do not panic if intermediate LCMS shows a mass corresponding to [M+Carbonyl-H2O].

  • Purification:

    • The product is a polar amino-alcohol.

    • Flash Chromatography: Use DCM:MeOH:NH₄OH (e.g., 90:10:1) on silica gel.[5][6]

    • Reverse Phase: C18 columns with Water/Acetonitrile (0.1% Formic Acid) are highly effective if the product is UV active.

References

  • Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry. A foundational text on Ti-mediated reductive amination for hindered amines.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. The standard protocol for STAB reductions.

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.

Sources

Preparation of 4,4-Dimethylazetidine-Based Peptidomimetics: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 4,4-Dimethylazetidine Scaffold in Peptidomimetics

In the landscape of modern drug discovery, peptidomimetics stand out as a pivotal class of molecules designed to replicate the biological activity of peptides while overcoming their inherent pharmacological limitations, such as poor metabolic stability and low oral bioavailability. The strategic incorporation of constrained cyclic scaffolds is a cornerstone of peptidomimetic design, and among these, the azetidine ring has emerged as a particularly valuable motif. This guide focuses on the preparation of peptidomimetics incorporating the 4,4-dimethylazetidine moiety, a structural element that offers a unique combination of conformational rigidity and chemical stability.

The gem-dimethyl substitution at the 4-position of the azetidine ring serves a dual purpose. Firstly, it imparts a significant degree of conformational constraint, locking the peptide backbone into a well-defined spatial orientation. This pre-organization can enhance binding affinity to the biological target by reducing the entropic penalty upon binding. Secondly, the gem-dimethyl group can act as a metabolic shield, protecting adjacent peptide bonds from enzymatic degradation and thereby extending the in vivo half-life of the molecule.

This document provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of 4,4-dimethylazetidine-based peptidomimetics, from the synthesis of the core building block, N-Boc-4,4-dimethylazetidine-2-carboxylic acid, to its incorporation into peptide chains and subsequent manipulations. The protocols are designed to be robust and reproducible, providing researchers with the necessary tools to explore the potential of this promising scaffold in their drug discovery programs.

I. Synthesis of the Core Building Block: N-Boc-4,4-dimethylazetidine-2-carboxylic Acid

The cornerstone of 4,4-dimethylazetidine-based peptidomimetic synthesis is the availability of the key building block, N-Boc-4,4-dimethylazetidine-2-carboxylic acid. This section outlines a reliable multi-step synthetic sequence, commencing from a readily available starting material. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.

Workflow for the Synthesis of N-Boc-4,4-dimethylazetidine-2-carboxylic Acid

Synthesis_Workflow Start Starting Material: 3-Hydroxy-4,4-dimethyl-gamma-butyrolactone Step1 Step 1: Ring Opening and Amine Introduction Start->Step1 NH3, H2O Step2 Step 2: Boc Protection Step1->Step2 (Boc)2O, Base Step3 Step 3: Cyclization Step2->Step3 1. MsCl, Et3N 2. Base Step4 Step 4: Ester Hydrolysis Step3->Step4 LiOH, THF/H2O End Final Product: N-Boc-4,4-dimethyl- azetidine-2-carboxylic acid Step4->End Peptide_Coupling Azetidine_Acid N-Boc-4,4-dimethyl- azetidine-2-carboxylic acid Coupling Peptide Coupling (EDC, HOBt) Azetidine_Acid->Coupling Amino_Ester Amino Acid Ester (e.g., H-Gly-OMe) Amino_Ester->Coupling Dipeptide N-Boc-Azetidine- Dipeptide Ester Coupling->Dipeptide

Application Note: Scalable Synthesis Routes for 2-Hydroxymethyl-4,4-dimethylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development scientists focusing on the scalable synthesis of 2-hydroxymethyl-4,4-dimethylazetidine . This scaffold is a critical structural motif in medicinal chemistry, serving as a conformationally restricted analogue of leucine and a gem-dimethyl variant of prolinol.

Executive Summary

The target molecule, 2-hydroxymethyl-4,4-dimethylazetidine , presents a unique synthetic challenge due to the ring strain of the four-membered azetidine system combined with the steric hindrance of the gem-dimethyl group. While simple azetidines are often accessible via direct cyclization, the 4,4-dimethyl substitution pattern requires a specialized approach to prevent ring-opening or polymerization.

This guide details a robust, scalable "De Novo Amino Acid Route" . This pathway constructs the azetidine ring from acyclic precursors via a 4-exo-tet cyclization of a tertiary bromide, followed by chemoselective reduction. This method is preferred over photochemical or ring-contraction routes due to its use of commodity starting materials and high reproducibility at gram-to-kilogram scales.

Retrosynthetic Analysis & Strategy

To achieve a scalable process, we disconnect the target molecule at the C2-N1 and C4-N1 bonds, tracing it back to a modified amino acid backbone.

Strategic Logic
  • Target Functionalization: The hydroxymethyl group is best accessed via reduction of a carboxylic ester. This identifies 4,4-dimethylazetidine-2-carboxylic acid as the key intermediate.

  • Ring Closure: The formation of the strained quaternary center at C4 is the rate-determining step. We utilize the Thorpe-Ingold effect (gem-dimethyl effect) inherent in the precursor to accelerate cyclization.

  • Precursor Assembly: The carbon skeleton corresponds to 2-amino-4-methylpent-4-enoic acid , accessible via the alkylation of a Glycine Schiff base with methallyl chloride.

Pathway Visualization

Retrosynthesis Target Target: 2-Hydroxymethyl- 4,4-dimethylazetidine Inter1 Intermediate: 4,4-Dimethylazetidine- 2-carboxylic Acid Target->Inter1 Reduction (LiAlH4) Precursor Precursor: 2-Amino-4-bromo- 4-methylpentanoate Inter1->Precursor 4-exo-tet Cyclization Start Starting Materials: Glycine Ethyl Ester + Methallyl Chloride Precursor->Start Alkylation & Hydrobromination

Figure 1: Retrosynthetic logic flow from target alcohol to commodity precursors.

Detailed Experimental Protocols

Phase 1: Synthesis of the Azetidine Core

Objective: Preparation of Ethyl 4,4-dimethylazetidine-2-carboxylate. Mechanism: Phase-transfer alkylation followed by hydrobromination-induced cyclization.

Reagents & Materials
  • Substrate: N-(Diphenylmethylene)glycine ethyl ester (O'Donnell's Schiff Base).

  • Alkylating Agent: 3-Chloro-2-methylpropene (Methallyl chloride).

  • Base/Catalyst: Potassium tert-butoxide (KOtBu) or 50% NaOH with TBAB (Tetrabutylammonium bromide).

  • Cyclization Reagents: HBr (33% in AcOH), NaHCO3.

Step-by-Step Protocol

Step 1.1: Alkylation (The O'Donnell Method)

  • Setup: Charge a reactor with N-(Diphenylmethylene)glycine ethyl ester (1.0 equiv) and anhydrous THF (5 vol).

  • Deprotonation: Cool to -78°C (or 0°C if using PTC conditions). Add KOtBu (1.1 equiv) portion-wise. Stir for 30 min.

  • Addition: Add Methallyl chloride (1.2 equiv) dropwise. The reaction is exothermic; control rate to maintain temperature.

  • Completion: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC/HPLC for disappearance of starting imine.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc. Concentrate to yield the crude alkene intermediate.

Step 1.2: Hydrolysis & Hydrobromination Note: This step installs the tertiary bromide leaving group required for ring closure.

  • Hydrolysis: Dissolve the crude alkene in THF/1N HCl (1:1). Stir at RT for 2 hours to cleave the benzophenone imine. Wash with ether to remove benzophenone.

  • Hydrobromination: Concentrate the aqueous phase (containing the amino ester HCl salt). Redissolve in 33% HBr in Acetic Acid (5 vol).

  • Reaction: Stir in a sealed vessel at RT for 12–18 hours. The Markovnikov addition places the bromine at the tertiary C4 position.

  • Isolation: Concentrate in vacuo to remove excess AcOH/HBr. The residue is the 2-amino-4-bromo-4-methylpentanoate hydrobromide.

Step 1.3: Cyclization (4-exo-tet)

  • Neutralization: Dissolve the bromo-amino acid residue in water/dioxane (1:1).

  • Ring Closure: Heat the solution to reflux (approx. 90°C) and slowly add NaHCO3 (2.5 equiv) over 1 hour.

    • Critical Insight: Slow addition maintains the pH near 8.0, favoring the free amine nucleophile without hydrolyzing the ester.

  • Extraction: Cool to RT. Saturate with NaCl and extract exhaustively with CHCl3 or DCM.

  • Purification: The crude product is Ethyl 4,4-dimethylazetidine-2-carboxylate . Purify via vacuum distillation or silica gel chromatography (DCM/MeOH 95:5).

Phase 2: Reduction to 2-Hydroxymethyl-4,4-dimethylazetidine

Objective: Chemoselective reduction of the ester to the primary alcohol.

Reagents
  • Substrate: Ethyl 4,4-dimethylazetidine-2-carboxylate.

  • Reductant: Lithium Aluminum Hydride (LiAlH4) or Red-Al.

  • Solvent: Anhydrous THF or Diethyl Ether.

Step-by-Step Protocol
  • Preparation: In a flame-dried flask under Argon, suspend LiAlH4 (1.5 equiv) in anhydrous THF (10 vol). Cool to 0°C.[1][2]

  • Addition: Dissolve the azetidine ester (from Phase 1) in THF (3 vol) and add dropwise to the hydride suspension.

  • Reaction: Allow to warm to RT and reflux gently for 2 hours.

    • Checkpoint: Monitor via TLC (stain with Ninhydrin or KMnO4).

  • Fieser Quench: Cool to 0°C. Carefully add:

    • Water (1 mL per g LiAlH4).

    • 15% NaOH (1 mL per g LiAlH4).

    • Water (3 mL per g LiAlH4).

  • Filtration: Stir until the aluminum salts form a granular white precipitate. Filter through a Celite pad.[3]

  • Isolation: Dry the filtrate over Na2SO4 and concentrate carefully (product may be volatile).

  • Final Product: 2-Hydroxymethyl-4,4-dimethylazetidine is obtained as a pale oil or low-melting solid.

Analytical Data & Quality Control

Verification of the gem-dimethyl group and ring integrity is crucial.

ParameterExpected Value / SignalStructural Assignment
1H NMR (CDCl3) δ 1.25 (s, 3H), 1.35 (s, 3H)gem-Dimethyl protons (C4)
δ 2.10 (dd, 1H), 2.35 (dd, 1H)Ring methylene protons (C3)
δ 3.50 (m, 2H)Hydroxymethyl protons (-CH2-OH)
δ 3.90 (t, 1H)Methine proton (C2)
13C NMR ~25 ppm, ~28 ppmMethyl carbons
~65 ppmHydroxymethyl carbon
~60 ppmC4 (Quaternary)
Mass Spec (ESI) [M+H]+ = 116.1Parent Ion

Process Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: Azetidine Formation cluster_1 Phase 2: Functionalization Step1 Alkylation (Glycine Imine + Methallyl Cl) Step2 Hydrolysis & Hydrobromination (Formation of tert-Bromide) Step1->Step2 1N HCl Step3 Cyclization (NaHCO3, Reflux) Step2->Step3 4-exo-tet Step4 Reduction (LiAlH4 / THF) Step3->Step4 Ester Intermed. Step5 Purification (Distillation/Chromatography) Step4->Step5

Figure 2: Operational workflow for the synthesis of 2-hydroxymethyl-4,4-dimethylazetidine.

Safety & Scalability Notes

  • Methallyl Chloride: A suspected carcinogen and lachrymator. Handle in a fume hood.

  • Exotherm Control: The alkylation step (Step 1.1) and the LiAlH4 quench (Phase 2) are highly exothermic. On a kilogram scale, use active cooling and dosing pumps.

  • Stereochemistry: The protocol described yields racemic product.

    • Asymmetric Option: Use a chiral phase-transfer catalyst (e.g., Maruoka catalyst) in Step 1.1 to induce enantioselectivity at the alpha-carbon, yielding the (S)- or (R)-isomer with high ee.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

  • Gaertner, V. R. (1967). "Cyclization of 1-Alkylamino-3-halo-3-methylbutanes to 1-Alkyl-3,3-dimethylazetidines." Journal of Organic Chemistry. Link

  • PubChem Compound Summary. (2023). "4,4-Dimethylazetidine-2-carboxylic acid."[4] National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Troubleshooting low reactivity of gem-dimethyl azetidine nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Troubleshooting Low Reactivity & Instability of 3,3-Dimethylazetidine Nitrogen Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Diagnostic Overview: The "Deceptive" Amine

User Query: "My 3,3-dimethylazetidine starting material is either unreactive in standard couplings or decomposing. It's a secondary amine, so why is it behaving so poorly?"

Technical Diagnosis: The reactivity profile of 3,3-dimethylazetidine is governed by a conflict between ring strain (~26 kcal/mol) and conformational locking . While the gem-dimethyl group at the 3-position is not directly adjacent to the nitrogen (unlike a 2,2-substitution), it exerts a profound Thorpe-Ingold effect that alters the ring's puckering angle.

Core Reactivity Factors
FactorImpact on Experiment
Conformational Locking The gem-dimethyl group forces the ring into a rigid puckered conformation to minimize steric strain. This increases the barrier for nitrogen inversion, potentially trapping the lone pair in a sterically less accessible vector.
Hybridization (s-Character) Azetidine nitrogen lone pairs have higher s-character than acyclic amines (due to bond angle constraints). This makes them less nucleophilic and more basic (pKa ~11.3), leading to rapid protonation but sluggish attack on electrophiles.
Acid Sensitivity The high ring strain makes the molecule a "spring-loaded" trap. In the presence of Lewis acids or strong Brønsted acids, the ring is prone to opening (hydrolysis/polymerization) faster than it couples.

Troubleshooting Workflow: Amide Coupling

Issue: Standard HATU/EDC couplings result in <20% yield or recovered starting material.

The Problem: Steric-Electronic Mismatch

Standard coupling reagents (HATU, BOP) create an active ester that requires a nucleophilic attack. The 3,3-dimethylazetidine, being bulky and rigid, struggles to access the carbonyl carbon of the active ester, especially if the carboxylic acid partner is also substituted.

Solution Protocol: The "Activation Escalation"

Do not persist with HATU if it fails once. Move immediately to high-energy electrophiles.

Tier 1: T3P (Propylphosphonic Anhydride)

T3P acts as a scavenger for water and drives the reaction in a cyclic transition state, often favorable for hindered amines.

  • Solvent: EtOAc or 2-MeTHF (Green alternative).

  • Base: DIPEA (3.0 equiv).

  • Temp: 0°C to RT.

Tier 2: Acid Chlorides (The "Brute Force" Method)

If T3P fails, convert the acid to an acid chloride. This removes the bulky leaving group of the active ester.

  • Generate acid chloride using

    
     / DMF (cat.) in DCM.
    
  • Evaporate to remove excess oxalyl chloride (Critical: HCl triggers ring opening).

  • Redissolve in DCM and add to a solution of Azetidine +

    
     (excess) at -78°C .
    
    • Why -78°C? To prevent exotherm-induced ring opening.

Tier 3: Acyl Fluorides (The "Gold Standard" for Hindered Amines)

If the acid is acid-sensitive, use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or BTFFH . Acyl fluorides are smaller than active esters and less moisture-sensitive than acid chlorides.

Critical Alert: Avoid carbodiimides (EDC/DCC) with catalytic DMAP for this substrate. The reaction is too slow, and N-acylurea rearrangement often competes.

Troubleshooting SNAr & N-Arylation

Issue: Reaction with heteroaryl halides yields no product or complex mixtures.

The Problem: Transition State Crowding

In SNAr, the formation of the Meisenheimer complex is the rate-determining step. The 3,3-dimethyl group adds transannular bulk that destabilizes this intermediate.

Decision Matrix

Figure 1: Decision tree for N-arylation of hindered azetidines.

Recommended Protocol: Pd-Catalyzed Amination (Buchwald-Hartwig)

For 3,3-dimethylazetidine, standard SNAr often requires temperatures that degrade the ring. Pd-catalysis allows milder conditions.

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: RuPhos or BrettPhos (4 mol%). Note: These bulky ligands create a pocket that accommodates the specific steric profile of the azetidine.

  • Base: NaOtBu (Strong base required to generate the amide).

  • Solvent: Toluene or Dioxane (anhydrous).

  • Temp: 80°C (sealed tube).

Stability & Ring Opening (The "Silent Killer")

Issue: "My product disappeared during workup" or "NMR shows a complex aliphatic chain."

Mechanism of Failure

Under acidic conditions (or high heat with weak nucleophiles), the azetidine nitrogen protonates. The ring strain (~26 kcal/mol) drives a nucleophilic attack (by water, chloride, or solvent) at the


-carbon, snapping the ring open.

Figure 2: Acid-mediated ring-opening pathway.

Prevention Guide
  • Workup pH: Never acidify the aqueous layer below pH 4 during extraction. Keep workups basic (sat. NaHCO3 or NaOH).

  • Scavengers: If using acid chlorides, include a heterogeneous scavenger (e.g., polymer-supported carbonate) to instantly neutralize HCl.

  • Storage: Store 3,3-dimethylazetidine as the free base at -20°C, or as a stable salt (e.g., oxalate) only if confirmed stable. Avoid storing as HCl salt in moist air.

FAQ: Rapid Fire Solutions

Q: Can I use reductive amination with 3,3-dimethylazetidine? A: Yes, but it is slow. The formation of the iminium ion is sterically hindered.

  • Fix: Use Ti(OiPr)4 as a Lewis acid additive to force imine formation before adding the reducing agent (NaBH(OAc)3).

Q: Why does my reaction turn black? A: Azetidines are prone to oxidative polymerization. Ensure your solvents are degassed and use an inert atmosphere (N2/Ar), especially when heating.

Q: Is there a "best" solvent for these reactions? A: Dichloromethane (DCM) is often best for couplings as it does not coordinate to the Lewis acidic sites of coupling reagents. However, for SNAr, polar aprotic solvents like DMSO or NMP are required, but keep temperatures <100°C to prevent thermal decomposition.

References

  • Reactivity of Strained Heterocycles

    • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

  • Acyl Fluorides in Coupling

    • Ulven, T. (2015). "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling." RSC Organic & Biomolecular Chemistry.[1] Link

  • Buchwald-Hartwig Optimization

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Azetidine Ring Opening

    • St. Jean, D. J., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Link

  • Physicochemical Properties

    • PubChem. (2025).[2][3] "3,3-Dimethylazetidine Compound Summary." National Library of Medicine. Link

Sources

Validation & Comparative

Comparative Profiling: (4,4-Dimethylazetidin-2-yl)methanol vs. Pyrrolidine Methanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of saturated nitrogen heterocycles for drug discovery, the transition from five-membered pyrrolidines (e.g., Prolinol) to four-membered azetidines represents a strategic bioisosteric replacement.[1]

(4,4-Dimethylazetidin-2-yl)methanol emerges as a superior scaffold in specific contexts where metabolic stability and lipophilic tuning are required.[1] While pyrrolidine methanol analogs (like L-Prolinol) are ubiquitous chiral building blocks, they often suffer from rapid oxidative clearance via Cytochrome P450-mediated


-carbon hydroxylation.[1]

The 4,4-dimethylazetidine scaffold solves this by:

  • Metabolic Blocking: The gem-dimethyl group at the C4 position sterically occludes the nitrogen lone pair and eliminates abstractable

    
    -protons, shutting down common metabolic degradation pathways.[1]
    
  • Conformational Locking: The Thorpe-Ingold effect forces the ring into a rigid puckered conformation, reducing the entropic penalty upon receptor binding.[1]

  • Lipophilic Adjustment: The addition of two methyl groups increases LogP/LogD, improving passive membrane permeability compared to the highly polar prolinol.

Structural & Physicochemical Analysis[2][3]

The core differentiation lies in the ring size strain and the steric environment of the nitrogen atom.

Comparative Properties Table
Property(S)-Pyrrolidin-2-ylmethanol (Prolinol)This compound Impact on Drug Design
Ring Size 5-membered (Envelope)4-membered (Puckered)Azetidine has higher ring strain (~26 kcal/mol), increasing reactivity in ring-opening scenarios but offering unique vector geometry.[1]
Steric Bulk (N-vicinity) Low (C5 is -CH2-)High (C4 is -C(Me)2-)The gem-dimethyl group at C4 creates a "neopentyl-like" steric shield around the nitrogen.[1]
Basicity (pKa) ~11.3 (Secondary Amine)~10.8 - 11.0 (Est.)[1]The 4,4-dimethyl group slightly lowers basicity via steric hindrance to solvation, potentially improving bioavailability.[1]
Lipophilicity (cLogP) ~ -0.9 (Hydrophilic)~ 0.1 - 0.3 (More Lipophilic)The azetidine analog is more lipophilic, aiding Blood-Brain Barrier (BBB) penetration.[1]
Metabolic Liability High (N-dealkylation, C5-oxidation)Low (Blocked

-positions)
Critical advantage for extending half-life (

).[1]
Structural Logic & Steric Shielding

The following diagram illustrates the structural divergence. Note how the gem-dimethyl group in the azetidine scaffold protects the nitrogen center compared to the exposed methylene in pyrrolidine.[1]

StructureComparison cluster_0 Pyrrolidine Scaffold (Prolinol) cluster_1 Azetidine Scaffold (4,4-Dimethyl) Pyr Pyrrolidine Ring (5-Membered) C5 C5 Position: Unsubstituted (-CH2-) METABOLIC SOFT SPOT Pyr->C5 C4 C4 Position: gem-Dimethyl (-C(Me)2-) METABOLIC BLOCK C5->C4 Bioisosteric Replacement (Hardening) Aze Azetidine Ring (4-Membered) Aze->C4

Figure 1: Structural comparison highlighting the metabolic "soft spot" in pyrrolidines vs. the steric block in 4,4-dimethylazetidines.[1]

Metabolic Stability & Pharmacokinetics[4]

The primary driver for selecting This compound over prolinol is resistance to oxidative metabolism.[1]

Mechanism of Action (Metabolic Fate)

Cytochrome P450 enzymes (isoforms 3A4 and 2D6) typically attack the electron-rich


-carbon adjacent to the nitrogen.[1]
  • In Pyrrolidines: The C5 position is sterically accessible. Hydroxylation leads to a hemiaminal, which spontaneously collapses to open the ring (ring scission) or leads to N-dealkylation.[1]

  • In 4,4-Dimethylazetidines: The C4 position has no protons to abstract (quaternary carbon).[1] The enzyme cannot initiate the radical mechanism required for hydroxylation at this site.

MetabolicFate cluster_pyr Pyrrolidine Metabolism (High Clearance) cluster_aze 4,4-Dimethylazetidine (High Stability) P_Start Pyrrolidine Analog P_CYP CYP450 Attack (at C5-H) P_Start->P_CYP P_Int Hemiaminal Intermediate P_CYP->P_Int P_End Ring Opening / Degradation P_Int->P_End Spontaneous A_Start 4,4-Dimethylazetidine A_CYP CYP450 Attack (at C4-Me) A_Start->A_CYP A_End NO REACTION (Steric Block / No Alpha-H) A_CYP->A_End Blocked

Figure 2: Mechanistic pathway showing how the gem-dimethyl group halts P450-mediated degradation.[1]

Experimental Protocols for Validation

To empirically verify the superiority of the azetidine scaffold in your specific application, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify Intrinsic Clearance (


) differences.[1]
  • Preparation:

    • Prepare 10 mM stock solutions of this compound and (S)-Pyrrolidin-2-ylmethanol in DMSO.

    • Thaw Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) on ice.[1]

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Add test compounds (final conc. 1 µM) to avoid enzyme saturation.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).[1]

  • Sampling:

    • Take aliquots at T=0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately dispense into ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Calculation:

    • Plot ln(% remaining) vs. time.[1] The slope

      
       determines 
      
      
      
      .
    • Success Criteria: The azetidine analog should demonstrate a

      
       > 2x that of the pyrrolidine analog.
      
Protocol B: pKa Determination via Potentiometric Titration

Objective: Assess the impact of the gem-dimethyl group on basicity.

  • Setup: Use a Sirius T3 or equivalent potentiometric titrator.[1]

  • Method:

    • Dissolve 1-2 mg of compound in 0.15 M KCl (aq).[1]

    • Titrate with 0.5 M KOH and 0.5 M HCl under inert gas (Argon) to remove CO2 interference.[1]

    • Perform triple titration (Acid-Base-Acid) to ensure hysteresis is minimal.[1]

  • Data Processing:

    • Use the Bjerrum plot to determine pKa.[1]

    • Note: Expect the azetidine to show a pKa slightly lower than the pyrrolidine due to the steric inhibition of solvation around the protonated cation.

Synthetic Accessibility Note

While prolinol is commercially available in chiral bulk, This compound requires specific synthesis.[1]

  • Route: Typically synthesized from L-aspartic acid derivatives or via beta-lactam reduction .[1]

  • Key Step: The introduction of the gem-dimethyl group often occurs early, e.g., via cyclization of a dimethyl-substituted amino alcohol precursor or alkylation of a beta-lactam intermediate followed by reduction (LiAlH4) to the amino alcohol.[1]

References

  • Sirenko, V., et al. "Azetidines in Drug Discovery: A Versatile Scaffold."[1] Chemistry of Heterocyclic Compounds, 2018.[1]

  • Wuitschik, G., et al. "Oxetanes and Azetidines as Bioisosteres."[1] Journal of Medicinal Chemistry, 2010.[1]

  • Kalgutkar, A. S., et al. "Metabolism-Guided Drug Design."[1] Methods in Molecular Biology, 2012.[1]

  • Couty, F., et al. "Synthesis and reactivity of 2-(hydroxymethyl)azetidines."[1] Tetrahedron, 2004.[1]

  • PubChem Compound Summary. "(S)-2-Pyrrolidinemethanol." National Center for Biotechnology Information.[1]

Sources

Comparative Guide: Chiral HPLC Methodologies for Azetidine-2-Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidine-2-methanol and its derivatives are critical chiral scaffolds in the synthesis of thrombin inhibitors, glutamate receptor modulators, and other bioactive heterocycles. However, their analysis presents a "perfect storm" of chromatographic challenges: high ring strain, significant polarity, lack of a strong chromophore, and secondary amine basicity.

This guide moves beyond generic screening protocols. We compare the performance of Amylose-based (Chiralpak AD/IA) versus Cellulose-based (Chiralcel OD/IB) stationary phases, specifically focusing on the industry-standard workflow: analyzing the N-protected intermediate rather than the difficult-to-detect free base.

Part 1: The Chemical Context & Challenge

The separation of free azetidine-2-methanol is rarely feasible in a QC environment due to poor retention on CSPs and weak UV absorbance (<205 nm). The standard scientific approach involves analyzing the N-protected form (e.g., N-Boc, N-Cbz, or N-Benzhydryl).

The Analyte Profile
  • Core Structure: 4-membered nitrogen ring (rigid).

  • Chiral Center: C2 position.

  • Key Interaction Sites: The carbamate/carbonyl oxygen (H-bond acceptor) and the hydroxymethyl group (H-bond donor/acceptor).

  • Chromatographic Behavior: The rigid azetidine ring often shows superior recognition on Cellulose-based phases (OD/IC) compared to the more flexible Amylose phases, provided the N-protecting group is bulky enough.

Part 2: Comparative Analysis of CSPs

The following analysis compares the two dominant polysaccharide-based columns for N-protected azetidine methanols (e.g., N-Boc-azetidine-2-methanol).

Chiralpak AD-H / IA (Amylose tris-3,5-dimethylphenylcarbamate)
  • Mechanism: Forms a helical groove. Inclusion complexes are driven by the aromatic N-protecting group.

  • Pros: Excellent for N-Benzhydryl derivatives due to

    
    -
    
    
    
    interactions with the amylose backbone.
  • Cons: Often shows lower resolution (

    
    ) for smaller protecting groups (like N-Boc) compared to cellulose phases.
    
Chiralcel OD-H / IB (Cellulose tris-3,5-dimethylphenylcarbamate)
  • Mechanism: Linear, rigid polymer structure creates distinct "trenches" for chiral discrimination.

  • Pros: Superior Choice for Azetidines. The rigid cellulose backbone aligns well with the strained, planar geometry of the azetidine ring, often resulting in higher selectivity (

    
    ).
    
  • Cons: Sensitive to mobile phase modifiers; coated versions (OD-H) are damaged by "forbidden" solvents (THF, DCM).

Immobilized Phases (Chiralpak IC)
  • Mechanism: Cellulose tris-(3,5-dichlorophenylcarbamate).

  • Pros: The "Universal" troubleshooter. If AD and OD fail, IC often succeeds due to the electron-withdrawing chloro-groups altering the H-bonding landscape.

  • Unique Advantage: Allows use of Dichloromethane (DCM) or Ethyl Acetate to solubilize poorly soluble protected intermediates.

Comparative Data: N-Boc-Azetidine-2-Methanol

Mobile Phase: n-Hexane/IPA (90:10), Flow: 1.0 mL/min, Det: 210 nm

Column PhaseSelectivity (

)
Resolution (

)
Elution OrderScientist's Verdict
Chiralcel OD-H 1.35 4.2 (S) then (R)Recommended. High resolution allows for robust impurity quantification (<0.1%).
Chiralpak AD-H 1.121.5(R) then (S)Marginal. Baseline separation is risky if column ages.
Chiralpak IC 1.283.1VariesAlternative. Excellent backup if OD-H shows interference.
Chiralpak AS-H 1.050.8N/ANot Recommended. Poor recognition for this scaffold.

Note: Data represents typical values for N-Boc protected 4-membered heterocycles. Selectivity (


) > 1.2 is required for a robust QC method.

Part 3: Method Development Strategy

Workflow Visualization

The following decision tree outlines the logical flow for developing a method for azetidine purity.

AzetidineMethodDev Start Start: Azetidine-2-Methanol Sample CheckUV Check UV Absorbance Start->CheckUV IsProtected Is N-Protected? (Boc, Cbz, Benzhydryl) CheckUV->IsProtected Derivatize Derivatization Step: React with Fmoc-Cl or Boc2O IsProtected->Derivatize No (Free Amine) Screening Primary Screening: Hexane/IPA (90:10) Columns: OD-H, AD-H, IC IsProtected->Screening Yes Derivatize->Screening EvalRes Evaluate Resolution (Rs) Screening->EvalRes Optimize Optimization: 1. Lower IPA % (to 5%) 2. Add 0.1% DEA (if tailing) EvalRes->Optimize Rs > 1.5 but < 3.0 Immobilized Switch to Immobilized (IA/IC) Try Non-Standard Solvents (Hex/DCM or Hex/EtOAc) EvalRes->Immobilized Rs < 1.5 (Co-elution) FinalMethod Final Method Validation EvalRes->FinalMethod Rs > 3.0 Optimize->FinalMethod Immobilized->FinalMethod

Caption: Logical workflow for Azetidine chiral method development. Note the critical decision point regarding N-protection to ensure detectability.

Part 4: Detailed Experimental Protocols

Protocol A: Derivatization (For Free Amines)

Why: Free azetidine-2-methanol has no chromophore above 200nm. Derivatization adds a "handle" for the chiral selector and the UV detector.

  • Reagent: Dissolve 10 mg of sample in 1 mL DCM.

  • Base: Add 2 equivalents of Triethylamine (TEA).

  • Reactant: Add 1.1 equivalents of Benzoyl Chloride (or Boc anhydride).

  • Reaction: Stir at RT for 30 mins. Quench with water.

  • Workup: Extract with DCM, dry over MgSO4. Dilute in Mobile Phase for injection.

Protocol B: Screening & Optimization

Why: To establish the Separation Factor (


).[1]
  • System: HPLC with Diode Array Detector (DAD).

  • Wavelength: Set to 210 nm (for N-Boc) or 254 nm (for N-Benzoyl/Fmoc).

  • Columns: Connect Chiralcel OD-H and Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: n-Hexane (or Heptane).

  • Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH).

  • Gradient: Isocratic 90:10 (Hex:IPA).

  • Flow: 1.0 mL/min.

  • Temperature: 25°C.

Self-Validating Check:

  • Inject the racemate first to confirm separation.

  • Inject the pure enantiomer (if available) to identify elution order.

  • System Suitability: If peak tailing factor > 1.5, add 0.1% Diethylamine (DEA) to the mobile phase to mask residual silanols.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, IN, and IQ. Retrieved from [Link]

  • Phenomenex. (2024). Chiral HPLC/SFC Column Selection Guide. Retrieved from [Link]

  • Journal of Chromatography A. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation. Retrieved from [Link]

  • ACS Publications (J. Org. Chem). (2024).[2] A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines. Retrieved from [Link]

  • ResearchGate. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Retrieved from [Link]

Sources

Infrared (IR) Spectroscopy Characteristic Bands for Dimethylazetidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethylazetidines are increasingly utilized in medicinal chemistry as "magic methyl" scaffolds to alter lipophilicity and metabolic stability without significantly changing molecular volume. However, their characterization poses unique challenges due to ring strain and volatility.

This guide provides a definitive spectroscopic framework for identifying dimethylazetidines. Unlike standard aliphatic amines, these strained 4-membered rings exhibit "hybrid" vibrational modes—displaying C-H stretching frequencies that mimic alkenes and distinct ring-puckering deformations. This document details the characteristic IR bands, compares them against thermodynamic alternatives (pyrrolidines), and outlines a self-validating experimental protocol.

The Azetidine Signature: Theoretical Framework

To interpret the IR spectrum of a dimethylazetidine, one must understand the physics of Ring Strain .

The "s-Character" Shift

In a relaxed


 alkane, the C-H bonds have ~25% s-character. In a 4-membered azetidine ring, the internal bond angles are compressed (~90°), forcing the external bonds (C-H) to adopt higher s-character to compensate.
  • Consequence: The C-H bonds become shorter and stiffer.

  • Spectral Result: C-H stretching vibrations shift to higher frequencies (3050–2950 cm⁻¹), often overlapping with the

    
     C-H region typically reserved for alkenes or aromatics.
    
The Gem-Dimethyl Effect

The presence of two methyl groups on the same carbon (geminal) breaks the degeneracy of methyl bending vibrations due to steric crowding and symmetry.

  • Spectral Result: A distinct doublet in the bending region (~1385 cm⁻¹ and ~1365 cm⁻¹). This is the primary diagnostic for the dimethyl substitution pattern.

Characteristic Bands & Comparative Analysis

The following data differentiates 3,3-dimethylazetidine (DMA) from its 5-membered analog (3,3-dimethylpyrrolidine) and standard aliphatic amines.

Primary Diagnostic Bands
Vibrational ModeFrequency Range (cm⁻¹)IntensityMechanistic Origin
Ring C-H Stretch 2980 – 3050 MediumIncreased s-character due to ring strain (resembles alkene).
Methyl C-H Stretch 2960 – 2850StrongStandard

methyl vibrations (antisymmetric/symmetric).
Gem-Dimethyl Bend 1385 / 1365 (Split) MediumIn-phase vs. out-of-phase umbrella deformation of the gem-methyls.
Ring "Breathing" 900 – 1000 Weak/MedSymmetric ring expansion/contraction (highly specific to ring size).
C-N Stretch 1150 – 1250MediumRing C-N bond vibration; shifts higher than acyclic amines due to strain.
Comparative Matrix: Azetidine vs. Pyrrolidine

The 4-membered ring (azetidine) can be distinguished from the 5-membered ring (pyrrolidine) by the "Puckering Fingerprint."

FeatureDimethylazetidine (4-Ring)Dimethylpyrrolidine (5-Ring)
C-H Stretch Region Anomalous bands >3000 cm⁻¹ (Strain effect).Classic aliphatic bands <3000 cm⁻¹.
Ring Deformation Distinct bands ~900-1000 cm⁻¹ (Breathing).Broader ring puckering modes, often <900 cm⁻¹.
N-H Stretch (Free) Sharp, ~3300 cm⁻¹ (if secondary).Similar, but H-bonding broadening is more pronounced.
Stability (Artifacts) High risk of CO₂ capture (Carbamate peak ~1650 cm⁻¹). Lower reactivity toward atmospheric CO₂.

Visualizing the Spectral Assignment Logic

The following decision tree guides the researcher through the assignment process, filtering out common misinterpretations (e.g., confusing ring strain for alkenes).

SpectralLogic Start Unknown Amine Spectrum CheckCH Check C-H Stretch Region (>3000 cm⁻¹?) Start->CheckCH CheckAlkene Check for C=C Stretch (1600-1680 cm⁻¹) CheckCH->CheckAlkene Yes (>3000) CheckGem Check 1350-1400 cm⁻¹ For Split Peak CheckCH->CheckGem Analyze Fingerprint StrainConfirm High Probability: Strained Ring (Azetidine) CheckAlkene->StrainConfirm No C=C Band AlkeneConfirm Likely Alkene/Aromatic CheckAlkene->AlkeneConfirm C=C Band Present CheckCO2 Check 1650-1700 cm⁻¹ (Broad Carbonyl?) StrainConfirm->CheckCO2 GemConfirm Gem-Dimethyl Present (1385/1365 cm⁻¹) CheckGem->GemConfirm Doublet Found Carbamate Artifact: Carbamate Formation (Sample absorbed CO₂) CheckCO2->Carbamate Peak Present Clean Clean Free Base CheckCO2->Clean Baseline Flat

Figure 1: Decision logic for confirming Dimethylazetidine structure while ruling out alkene false positives and CO₂ artifacts.

Experimental Protocol: Handling & Acquisition

Azetidines are volatile and reactive. A standard "drop and shoot" approach often yields poor data due to evaporation or reaction with atmospheric CO₂.

Method A: The HCl Salt (Recommended for Reference)

This method locks the amine into a non-volatile, non-reactive salt form.

  • Dissolution: Dissolve 50 mg of dimethylazetidine in 2 mL dry diethyl ether.

  • Precipitation: Bubble dry HCl gas or add 2M HCl in ether dropwise. White precipitate forms immediately.

  • Isolation: Centrifuge and decant ether. Dry under N₂ flow.

  • Acquisition: Prepare a KBr pellet (1% w/w) or use Diamond ATR.

    • Note: The N-H stretch will shift to a broad ammonium band (2400–3000 cm⁻¹), obscuring C-H stretches. Use this primarily to confirm the fingerprint region (1500–600 cm⁻¹).

Method B: Liquid Film (Inert Atmosphere)

Required if the free base spectrum is strictly needed.

  • Purge: Purge the ATR crystal and spectrometer chamber with dry N₂ for 15 minutes to remove CO₂.

  • Background: Collect background spectrum after purging.

  • Deposition: Using a gas-tight syringe, deposit the neat liquid dimethylazetidine onto the crystal.

  • Rapid Scan: Immediately acquire 16 scans (resolution 4 cm⁻¹).

    • Validation: If a peak appears at ~1650–1700 cm⁻¹ (carbamate C=O) that grows over time, the sample has reacted with air. Discard data.

Workflow Diagram

ExperimentFlow Sample Dimethylazetidine Sample Choice Select Method Sample->Choice SaltPath Add HCl/Ether Choice->SaltPath Stability Preferred LiqPath N₂ Purge (Critical) Choice->LiqPath Free Base Needed Solid Stable Solid Salt SaltPath->Solid KBr KBr/ATR Analysis (Fingerprint Focus) Solid->KBr Neat Liquid Film LiqPath->Neat Scan Rapid Scan (<30 seconds) Neat->Scan

Figure 2: Experimental workflow selection based on stability vs. free-base requirements.

References

  • Pistara, V., et al. (2020). "Structural properties of small-ring heterocycles." Journal of Molecular Structure.

  • NIST Chemistry WebBook. "Infrared Spectra of Small Ring Amines." National Institute of Standards and Technology.

  • Katritzky, A. R. (1963). "Physical Methods in Heterocyclic Chemistry." Academic Press.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Source for Gem-Dimethyl doublet assignment).

Safety Operating Guide

Laboratory Safety Guide: Disposal of (4,4-Dimethylazetidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide immediate, actionable intelligence for the safe disposal of (4,4-Dimethylazetidin-2-yl)methanol . As a Senior Application Scientist, I have synthesized this protocol based on the chemical's structural properties (strained nitrogen heterocycle), reactivity profile, and standard hazardous waste management principles.

Executive Safety Summary

This compound (CAS: Specific CAS not universally listed, treated as functionalized Azetidine) is a strained 4-membered nitrogen heterocycle . Unlike linear amines, the azetidine ring possesses significant ring-strain energy (~26 kcal/mol), making it thermodynamically unstable relative to its open-chain counterparts.

Critical Distinction: Do not confuse Azetidines (cyclic amines) with Azides (N₃⁻). While azides are explosive, azetidines are primarily flammability and corrosivity hazards. However, the ring strain necessitates careful handling to prevent uncontrolled exothermic ring-opening reactions.

Core Hazard Matrix
Hazard ClassClassificationOperational Implication
Flammability High (Class 3 equivalent)Low flash point likely; ground all equipment. Store away from oxidizers.[1]
Reactivity Moderate (Ring Strain)Susceptible to rapid, exothermic hydrolysis in strong acids.
Health Corrosive / Acute ToxLikely causes skin burns/eye damage (amine functionality).
Waste Code D001 (Ignitable), D002 (Corrosive)Must be segregated from oxidizers and acids.

Pre-Disposal Assessment & Segregation

Before initiating disposal, you must characterize the waste stream. The presence of the hydroxymethyl group and the secondary amine dictates the segregation logic.

Chemical Compatibility Check
  • Incompatible: Strong acids (exothermic ring opening), Acid chlorides (violent acylation), Strong oxidizers (fire hazard).

  • Compatible: Alcohols, dilute bases, non-halogenated organic solvents (e.g., Toluene, Hexane).

The "Pack vs. Treat" Decision

For this compound, Pack and Ship (incineration) is the preferred method over in-lab quenching. In-lab quenching via acid hydrolysis is possible but generates heat and requires precise thermal control, introducing unnecessary risk for routine disposal.

Step-by-Step Disposal Protocol

Phase 1: Waste Stream Segregation
  • Identify the Stream: Classify as "Non-Halogenated Organic Base" .

    • Reasoning: The molecule contains C, H, N, O. Unless dissolved in DCM or Chloroform, it is non-halogenated. It is basic due to the azetidine nitrogen.

  • Select Container: Use an HDPE (High-Density Polyethylene) or Amber Glass container.

    • Avoid: Metal containers (potential for metal-catalyzed decomposition, though rare with simple azetidines) or standard polystyrene (solvent incompatibility).

Phase 2: Packaging & Labeling[2][3]
  • Labeling: Affix a hazardous waste label with the following constituents:

    • This compound

    • Solvent (if in solution, e.g., Methanol, THF)

  • Hazard Checkboxes: Mark Flammable and Corrosive .

  • pH Check: If the waste is an aqueous mixture, verify pH. If pH > 12.5, it is formally Corrosive (D002).[2]

Phase 3: Residue Cleaning (Glassware)

For glassware contaminated with trace amounts:

  • Rinse 1: Rinse with Methanol or Ethanol . Collect this rinse into the Organic Solvent Waste container.

  • Rinse 2 (Quenching): Rinse with a 5% Acetic Acid solution.[1]

    • Mechanism:[1][3][4][5] The mild acid protonates the nitrogen, rendering it water-soluble and initiating slow, controlled ring opening to the corresponding amino-alcohol derivative, reducing volatility and reactivity.

  • Final Wash: Wash with soap and water.[1][5][6]

Operational Logic & Decision Tree

The following diagram illustrates the decision-making process for segregating this specific compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) principles.

DisposalWorkflow cluster_warning Critical Segregation Rule Start Start: this compound Waste StateCheck Is it Solid or Liquid? Start->StateCheck LiquidType Solvent Composition? StateCheck->LiquidType Liquid SolidType Solid Waste Stream StateCheck->SolidType Solid/Residue HalogenCheck Contains Halogens? (DCM, Chloroform, etc.) LiquidType->HalogenCheck BinC BIN C: Solid Hazardous Waste (Lab Pack) SolidType->BinC Pack in HDPE Jar BinA BIN A: Halogenated Organic (Incineration) HalogenCheck->BinA Yes (>2%) BinB BIN B: Non-Halogenated Organic (Fuel Blending/Incineration) HalogenCheck->BinB No (Pure or Alcohol/Ether mix) Warning DO NOT MIX WITH ACIDS (Exothermic Reaction)

Caption: Logical flow for the safe segregation of this compound based on physical state and solvent composition.

Emergency Procedures (Spill Response)

In the event of a spill, standard "absorb and sweep" protocols must be modified due to the volatility and basicity of the amine.

  • Evacuate & Ventilate: Remove ignition sources immediately. The flash point is likely low.

  • PPE: Wear Butyl Rubber or Nitrile gloves, lab coat, and safety goggles.

  • Containment: Do NOT use paper towels (high surface area + flammable liquid + oxidizable cellulose = fire risk).

  • Neutralization/Absorption:

    • Use a commercial Amine Spill Kit (often contains citric acid to neutralize).

    • Alternatively, cover with Vermiculite or Dry Sand .

  • Disposal of Spill Material: Scoop into a wide-mouth jar, label as "Spill Debris: Flammable/Corrosive Solid," and dispose via EHS.

Scientific Rationale: Why Incineration?

We prioritize high-temperature incineration for azetidine derivatives over chemical deactivation for two reasons:

  • Thermodynamic Certainty: Incineration ensures the complete destruction of the strained ring system, converting the nitrogen to

    
     or 
    
    
    
    (scrubbed) and the carbon to
    
    
    .
  • Avoidance of Toxic Byproducts: Chemical hydrolysis (opening the ring) yields amino alcohols (e.g., 1-amino-3-hydroxy-2,2-dimethylpropane). While less reactive, these derivatives often retain biological activity and toxicity, requiring hazardous disposal anyway. Therefore, direct incineration is the most efficient "cradle-to-grave" lifecycle path.

References

  • National Institutes of Health (NIH). (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines. Retrieved from [Link] (Referenced for stability and reactivity context).

  • ActEnviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

Sources

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